molecular formula C27H46N10O9S B1147156 AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 CAS No. 158841-76-0

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2

Cat. No.: B1147156
CAS No.: 158841-76-0
M. Wt: 686.78
InChI Key:
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Description

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 is a synthetic peptide known for its role as an inhibitor of matrix metalloproteinase-3 (MMP-3). This compound is significant in biochemical research due to its ability to modulate enzymatic activity, which is crucial in various physiological and pathological processes .

Scientific Research Applications

AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 has diverse applications in scientific research:

Mechanism of Action

As an inhibitor of matrix metalloproteinase-3 (MMP-3), “AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2” likely works by binding to the active site of the enzyme, preventing it from interacting with its substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

    Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).

    Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The process is scaled up by optimizing reaction conditions and using high-purity reagents to ensure the quality of the final product .

Types of Reactions:

    Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can affect the peptide’s conformation and activity.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or air oxidation under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under aqueous conditions.

    Substitution: Amino acid analogs and coupling reagents like DIC and HOBt in SPPS.

Major Products Formed:

Comparison with Similar Compounds

    AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2: Inhibits MMP-3 with high specificity.

    This compound Analogues: Modified versions with substitutions at specific amino acid positions to enhance stability or activity.

    Other MMP Inhibitors: Compounds like batimastat and marimastat, which inhibit a broader range of MMPs.

Uniqueness: this compound is unique due to its high specificity for MMP-3, making it a valuable tool for studying the enzyme’s role in various biological processes. Its structure allows for targeted inhibition, reducing off-target effects compared to broader-spectrum MMP inhibitors.

Properties

{ "Design of the Synthesis Pathway": "The compound AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Gly-OH", "Fmoc-Val-OH", "Fmoc-Pro-OH", "Fmoc-Asp(OtBu)-OH", "Rink amide resin", "N,N-Diisopropylethylamine (DIPEA)", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "N-Hydroxybenzotriazole (HOBt)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Diethyl ether", "Methanol", "Acetonitrile" ], "Reaction": [ "Loading of Rink amide resin onto the reaction vessel", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Arg(Pbf)-OH with HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Cys(Trt)-OH with HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Gly-OH with HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Val-OH with HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Pro-OH with HBTU/HOBt/DIPEA in DMF", "Coupling of Fmoc-Asp(OtBu)-OH with HBTU/HOBt/DIPEA in DMF", "Cleavage of the peptide from the resin using TFA/TIS/H2O", "Purification of the crude peptide using preparative HPLC", "Characterization of the final product using analytical HPLC and mass spectrometry" ] }

CAS No.

158841-76-0

Molecular Formula

C27H46N10O9S

Molecular Weight

686.78

Origin of Product

United States
Customer
Q & A

Q1: How does Ac-Arg-Cys-Gly-Val-Pro-Asp-NH2 influence MMP-3 activity and what are the downstream consequences?

A: this compound functions as a peptide inhibitor specifically targeting MMP-3. [] This inhibition leads to a reduction in MMP-3-mediated plasminogen degradation. Typically, MMP-3 degrades plasminogen into microplasminogen and angiostatin-like fragments, which in turn, influence the invasion capacity of cancer cells. By inhibiting this process, this compound indirectly limits the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of the extracellular matrix component laminin. This ultimately hinders the invasive potential of MDA-MB-231 breast cancer cells. []

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